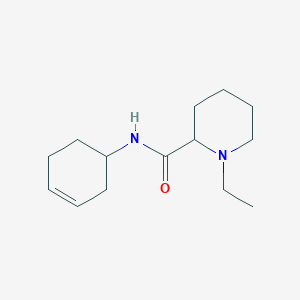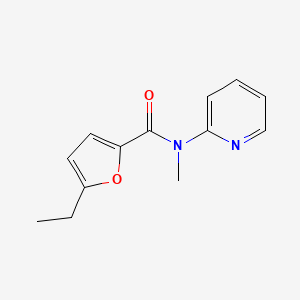
N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. It has been found to interact with the CB1 receptor, which is involved in the regulation of pain, inflammation, and neurological function. Moreover, it has also been shown to inhibit the activity of the enzyme FAAH, which is responsible for the degradation of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and reduce seizure activity in animal models of neurological disorders. Moreover, it has been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide is its potential as a novel therapeutic agent for the treatment of various diseases. Moreover, it has been found to exhibit favorable pharmacokinetic properties, including good oral bioavailability and rapid onset of action. However, one of the limitations of the compound is its relatively low potency compared to other analgesics and anti-inflammatory agents.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide. One of the main areas of focus is the development of more potent analogs of the compound that can exhibit improved therapeutic efficacy. Moreover, further studies are needed to fully understand the mechanism of action of the compound and its potential interactions with other signaling pathways. Additionally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide involves the reaction of cyclohex-3-ene-1-carboxylic acid with ethylamine, followed by the reduction of the resulting amide with sodium borohydride. The final product is obtained after the reaction of the resulting amine with 2-chloro-N-(1-ethylpiperidin-2-yl) acetamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel painkillers. Moreover, it has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-2-16-11-7-6-10-13(16)14(17)15-12-8-4-3-5-9-12/h3-4,12-13H,2,5-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVORVWTCXKBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1C(=O)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)
![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)
![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)

![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)


![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)
